molecular formula C24H25N3O3S B7789840 2-(Indolin-1-yl)-1-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethan-1-one

2-(Indolin-1-yl)-1-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethan-1-one

Cat. No.: B7789840
M. Wt: 435.5 g/mol
InChI Key: VQLVPXNZVOVLPZ-UHFFFAOYSA-N
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Description

2-(Indolin-1-yl)-1-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethan-1-one is a complex organic compound that features an indoline moiety, a naphthalenesulfonyl group, and a piperazine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Indolin-1-yl)-1-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline ring.

    Sulfonylation: The naphthalenesulfonyl group can be introduced via sulfonylation reactions using reagents like naphthalenesulfonyl chloride.

    Piperazine Introduction: The piperazine ring can be incorporated through nucleophilic substitution reactions.

    Final Coupling: The final step often involves coupling the indoline and piperazine derivatives under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the indoline moiety, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the indoline moiety.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for binding to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use as therapeutic agents for various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: Employed in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-(Indolin-1-yl)-1-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity.

    Signal Transduction Pathways: The compound may influence various cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Indolin-1-yl)-1-(4-(benzenesulfonyl)piperazin-1-yl)ethan-1-one
  • 2-(Indolin-1-yl)-1-(4-(methanesulfonyl)piperazin-1-yl)ethan-1-one

Uniqueness

  • Structural Features : The presence of the naphthalenesulfonyl group distinguishes it from other similar compounds.
  • Biological Activity : It may exhibit unique biological activities due to its specific structural features.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c28-24(18-26-12-11-20-6-3-4-8-23(20)26)25-13-15-27(16-14-25)31(29,30)22-10-9-19-5-1-2-7-21(19)17-22/h1-10,17H,11-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLVPXNZVOVLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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